molecular formula C33H49NO8 B1679820 Pseudojervine CAS No. 36069-05-3

Pseudojervine

Cat. No.: B1679820
CAS No.: 36069-05-3
M. Wt: 587.7 g/mol
InChI Key: HYDDDNUKNMMWBD-VPLHBGEQSA-N
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Description

Pseudojervine is a steroidal alkaloid derived from the plant genus Veratrum, particularly from species such as Veratrum nigrum and Veratrum californicum . This compound is known for its biological activities and has been studied for its potential medicinal properties.

Mechanism of Action

Target of Action

Pseudojervine is a glycoalkaloid that primarily targets platelets . Platelets play a crucial role in blood clotting and wound healing. This compound exhibits a feeble inhibitory activity against platelet aggregation .

Mode of Action

It is known to inhibit platelet aggregation . This suggests that this compound may interact with receptors or enzymes involved in the platelet aggregation process, thereby preventing the platelets from clumping together.

Biochemical Pathways

Given its inhibitory effect on platelet aggregation, it is likely that this compound impacts the pathways involved in blood coagulation and thrombus formation .

Pharmacokinetics

A high-performance liquid chromatography method has been developed for the simultaneous determination of this compound and other steroidal alkaloids . This suggests that it is possible to monitor the levels of this compound in biological samples, which could aid in future pharmacokinetic studies.

Result of Action

The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudojervine can be isolated from the rhizomes of Veratrum species using high-speed counter-current chromatography (HSCCC). The process involves the use of solvents such as dichloromethane, methanol, and water in specific ratios to separate this compound from other alkaloids . The isolated compound is then purified using additional chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources. The plants are soaked in methanol and extracted ultrasonically. The extract is then subjected to silica gel column chromatography, eluting with gradient petroleum and acetyl acetate to obtain this compound along with other alkaloids .

Chemical Reactions Analysis

Types of Reactions: Pseudojervine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Pseudojervine is structurally and functionally similar to other Veratrum alkaloids such as jervine, veratramine, and cyclopamine . this compound is unique in its specific biological activities and its relatively lower toxicity compared to some of its analogs. The following are some similar compounds:

Properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDDNUKNMMWBD-VPLHBGEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36069-05-3
Record name Pseudojervine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36069-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudojervine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036069053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOJERVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZVR3FG6VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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